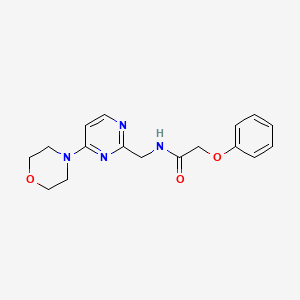

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c22-17(13-24-14-4-2-1-3-5-14)19-12-15-18-7-6-16(20-15)21-8-10-23-11-9-21/h1-7H,8-13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDNZWQETCQDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide typically involves a multistep process. One common synthetic route includes the following steps:

Formation of the morpholinopyrimidine core: This step involves the reaction of appropriate starting materials, such as 2-chloropyrimidine and morpholine, under suitable conditions to form the morpholinopyrimidine core.

Attachment of the phenoxyacetamide group: The morpholinopyrimidine core is then reacted with phenoxyacetic acid or its derivatives in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Chemical Reactions Analysis

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxyacetamide moiety or the morpholinopyrimidine core are replaced with other groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has shown promising results in biological assays, particularly for its anti-inflammatory and antimicrobial activities.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

Anti-inflammatory activity: The compound inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) by downregulating their mRNA and protein expression levels.

Anticancer activity: this compound exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide can be compared with other morpholinopyrimidine derivatives, such as:

2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: This compound also exhibits anti-inflammatory activity and has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 in macrophage cells.

4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This derivative is known for its calcium channel blocking activity and is used as an antihypertensive agent.

This compound stands out due to its unique combination of anti-inflammatory and anticancer properties, making it a valuable compound for further research and development.

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholinopyrimidine moiety linked to a phenoxyacetamide group, which is believed to contribute to its biological activity. The structural formula can be represented as follows:

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds in this class may inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine, potentially impacting mood and neurodegenerative conditions .

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases . This mechanism is crucial for developing anti-cancer therapies.

- Cell Cycle Arrest : Research has demonstrated that certain derivatives can cause cell cycle arrest at the S phase, preventing cancer cells from proliferating .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 | 6.92 | Apoptosis via mitochondrial pathway |

| A549 | 8.99 | Cell cycle arrest |

| MCF7 | 8.26 | Induction of apoptosis |

| DU145 | 7.89 | Inhibition of MAO activity |

These results indicate that the compound exhibits potent anti-cancer properties across multiple cell lines, with IC50 values comparable to established chemotherapeutic agents.

Case Studies

- HepG2 Cell Line : In studies involving HepG2 cells, treatment with this compound resulted in significant apoptosis, characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- A549 Cell Line : Similar effects were observed in A549 lung carcinoma cells, where the compound inhibited cell growth and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the recommended methodologies for synthesizing N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide?

Synthesis typically involves multi-step organic reactions. Key steps include:

- Substitution reactions : Reacting morpholine-containing intermediates with halogenated pyrimidine derivatives under alkaline conditions to form the morpholinopyrimidine core .

- Coupling reactions : Using condensing agents (e.g., DCC or EDC) to link the phenoxyacetamide moiety to the pyrimidine-methyl group .

- Purification : Column chromatography with solvents like dichloromethane/methanol gradients ensures high purity (>95% by HPLC).

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Morpholine substitution | K₂CO₃, DMF, 80°C | 65-70% | |

| Acetamide coupling | EDC, DCM, RT | 75-80% |

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : Analyze H and C spectra to verify connectivity of the morpholine, pyrimidine, and phenoxyacetamide groups. For example, the morpholine ring protons appear as a singlet (~3.7 ppm) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and spatial arrangement .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~388.4 g/mol) .

Q. What preliminary biological assays are suitable for evaluating this compound?

Initial screening should focus on:

- Enzyme inhibition : Test against kinases or proteases linked to disease pathways (e.g., cancer, inflammation) using fluorescence-based assays .

- Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive bacteria or fungi (e.g., Candida albicans) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Target specificity profiling : Use CRISPR-Cas9 knockout models or siRNA silencing to confirm on-target effects .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

Modifications can optimize solubility, stability, and bioavailability:

- Morpholine ring substitution : Replace morpholine with piperidine to alter logP and improve blood-brain barrier penetration (see Table 2 ) .

- Phenoxy group fluorination : Introduce fluorine at the para-position to enhance metabolic stability via reduced CYP450 oxidation .

Q. Table 2: Structural Analogs and Properties

| Analog | Modification | logP | Half-life (h) |

|---|---|---|---|

| Parent compound | None | 2.1 | 3.5 |

| Piperidine variant | Morpholine → piperidine | 1.8 | 5.2 |

| Fluorinated analog | 4-F-phenoxy | 2.3 | 6.8 |

Q. How can crystallographic data inform structure-activity relationships (SAR)?

X-ray structures reveal:

- Hydrogen-bonding networks : Morpholine oxygen interacts with kinase hinge regions (e.g., EGFR), guiding inhibitor design .

- Conformational flexibility : Pyrimidine-methyl torsion angles (~15°) impact binding pocket compatibility .

- Solvent accessibility : Bulky substituents on the phenoxy group may reduce solubility, requiring formulation optimization .

Q. What strategies are effective for scaling up synthesis without compromising yield?

- Flow chemistry : Continuous reactors improve heat/mass transfer for morpholine substitution steps .

- Catalyst optimization : Use Pd/C or Ni catalysts for selective hydrogenation of nitro intermediates .

- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How does the compound interact with cytochrome P450 enzymes, and how can this be modeled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.